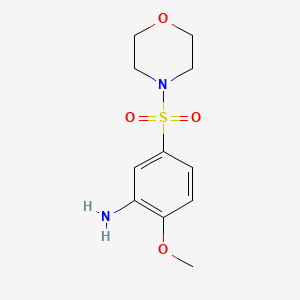

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEVSJJAWVBFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287365 |

Source

|

| Record name | 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56807-17-1 |

Source

|

| Record name | 2-Methoxy-5-(4-morpholinylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56807-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 50678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056807171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56807-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel sulfonamide derivative, 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical architecture, a robust and replicable synthesis protocol, and a discussion of its potential as a valuable scaffold in modern medicinal chemistry. We will explore the rationale behind the synthetic strategy and contextualize the compound's potential biological significance based on the well-established bioactivity of its core structural motifs.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic combination of known pharmacophores into a single molecular entity is a powerful approach to generating novel compounds with enhanced biological activity and favorable pharmacokinetic profiles. This compound is a prime example of such a molecular architecture. It synergistically combines three key structural features: a substituted aniline core, a flexible and polar morpholine ring, and an arylsulfonamide linker.

The morpholine moiety is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and to serve as a key interaction point with biological targets.[1] Its presence is noted in a wide array of approved and experimental drugs.[1] Arylsulfonamides are another cornerstone of pharmacologically active compounds, known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] The strategic placement of a methoxy group on the phenylamine ring further modulates the electronic and steric properties of the molecule, offering a handle for fine-tuning its biological activity.

This guide will provide a detailed, step-by-step methodology for the synthesis of this promising compound, supported by a discussion of the underlying chemical principles. Furthermore, we will explore its potential therapeutic applications by drawing parallels with structurally related, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and predicted properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₄S | PubChemLite[3] |

| Molecular Weight | 272.32 g/mol | PubChemLite[3] |

| Monoisotopic Mass | 272.08307 Da | PubChemLite[3] |

| Predicted XlogP | 0.6 | PubChemLite[3] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to have moderate aqueous solubility | N/A |

The structure of this compound is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Methoxy-5-nitroaniline

-

To a stirred solution of 2-methoxy-5-nitroaniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl) at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and efficient transformation, preparing the molecule for the subsequent Sandmeyer reaction. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction to form 4-Methoxy-3-nitrobenzenesulfonyl chloride

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

To this solution, add the freshly prepared diazonium salt solution from Step 1 dropwise at room temperature.

-

Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Rationale: The Sandmeyer reaction is a reliable method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate. Copper(I) chloride catalyzes the displacement of the diazonium group by the sulfur dioxide species.

Step 3: Sulfonamide Formation to yield 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine

-

Dissolve the crude 4-methoxy-3-nitrobenzenesulfonyl chloride from Step 2 in an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

To this solution, add morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Rationale: The reaction of a sulfonyl chloride with a primary or secondary amine is a standard and high-yielding method for the formation of a sulfonamide bond. The base is required to neutralize the HCl generated during the reaction.

Step 4: Reduction of the Nitro Group to afford 2-Methoxy-5-(morpholine-4-sulfonyl)phenylamine

-

Dissolve the purified 4-((2-methoxy-5-nitrophenyl)sulfonyl)morpholine from Step 3 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common and effective methods include:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Method B (Metal-Acid Reduction): Add iron powder (Fe, excess) and a small amount of ammonium chloride solution or acetic acid. Heat the mixture to reflux for several hours.

-

-

After the reaction is complete, filter the reaction mixture (if using a solid catalyst or excess metal) through a pad of celite and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The iron/acid method is a classic, cost-effective alternative.

Analytical Characterization (Expected)

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. While experimental data for this specific compound is not available in the public domain, the following table outlines the expected spectral characteristics based on its structure.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (3H), the methoxy group protons (3H), the morpholine protons (8H), and the amine protons (2H). The aromatic protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm. The methoxy protons would be a singlet around δ 3.8-4.0 ppm. The morpholine protons would appear as two triplets around δ 3.0-3.8 ppm. The amine protons would be a broad singlet. |

| ¹³C NMR | Signals for the 11 carbon atoms, including the aromatic carbons (some of which would be quaternary), the methoxy carbon, and the morpholine carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 273.0903. |

| FT-IR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (ether and morpholine). |

Potential Biological Activity and Therapeutic Applications

The structural motifs present in this compound suggest a high potential for biological activity, making it an attractive scaffold for further investigation in several therapeutic areas.

-

Oncology: The arylsulfonamide moiety is a well-known pharmacophore in a number of anticancer agents. The morpholine group is also frequently found in kinase inhibitors, a major class of cancer therapeutics. For instance, the morpholine ring in the PI3K inhibitor GDC-0941 is crucial for its activity and pharmacokinetic properties. The overall structure of this compound could serve as a starting point for the design of novel inhibitors of cancer-related signaling pathways.

-

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates. [2]This makes compounds containing this moiety particularly interesting for the development of drugs targeting the CNS. The sulfonamide group is also present in various CNS-active drugs. Therefore, derivatives of this compound could be explored for their potential in treating neurodegenerative diseases, mood disorders, or other neurological conditions.

-

Antibacterial and Antifungal Agents: The sulfonamide class of drugs has a long history as effective antimicrobial agents. The combination of this pharmacophore with the morpholine ring could lead to the discovery of novel antibacterial or antifungal compounds with improved efficacy or a different spectrum of activity.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier, and in its absence, the compound should be treated as potentially hazardous.

Conclusion

This compound represents a strategically designed molecule with significant potential as a building block in drug discovery. Its synthesis from readily available starting materials is feasible through a well-precedented, multi-step reaction sequence. The convergence of the aniline, morpholine, and sulfonamide functionalities within a single, relatively simple scaffold makes it an attractive candidate for library synthesis and screening against a variety of biological targets. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound and its future derivatives.

References

- G. G. C. Costa, et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(3), 865-898.

-

Dana Bioscience. (n.d.). 2-Methoxy-5-(morpholine-4-carbonyl)aniline 250mg. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved February 2, 2026, from [Link]

-

PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2009). (PDF) Cinnoline Derivatives with Biological Activity. Retrieved February 2, 2026, from [Link]

- Song, B. A., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Molecules, 21(11), 1547.

-

PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. Retrieved February 2, 2026, from [Link]

-

Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved February 2, 2026, from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-methoxy-5-(morpholine-4-sulfonyl)aniline (C11H16N2O4S) [pubchemlite.lcsb.uni.lu]

Technical Profile: 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

[1]

Chemical Identity & Physicochemical Properties

Common Name: 2-Methoxy-5-(morpholino-4-sulfonyl)aniline IUPAC Name: 2-Methoxy-5-(morpholin-4-ylsulfonyl)aniline CAS Registry Number: Note: While specific CAS numbers vary by salt form (e.g., HCl), the free base is often referenced in patent literature as an intermediate for scaffolds like 5-(ethylsulfonyl)-2-methoxyaniline analogs.[1][2][3][4][5]

This molecule represents a "privileged scaffold" in medicinal chemistry—a tri-substituted benzene ring featuring an electron-donating amine and methoxy group balanced by a strong electron-withdrawing sulfonamide moiety. This push-pull electronic system creates unique solubility and binding properties essential for ATP-competitive inhibitors.

Molecular Weight & Formula Analysis

| Property | Value | Technical Context |

| Chemical Formula | C₁₁H₁₆N₂O₄S | Core scaffold + Morpholine tail |

| Molecular Weight (Average) | 272.32 g/mol | Used for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 272.0834 Da | Critical for HRMS validation. The presence of Sulfur-32 contributes a significant mass defect. |

| Exact Mass | 272.083428 | Calculated using ¹²C=12.00000 standard. |

| Element Composition | C (48.52%), H (5.92%), N (10.29%), O (23.50%), S (11.77%) | Elemental analysis (CHN) should match these theoreticals within ±0.4%.[1] |

| Polar Surface Area (PSA) | ~96 Ų | Indicates moderate membrane permeability; the morpholine oxygen and sulfonamide contribute significantly. |

Synthetic Pathway & Causality

The synthesis of this compound is non-trivial due to the directing effects of the substituents.[1] Direct chlorosulfonation of o-anisidine (2-methoxyaniline) typically yields the para-amino sulfonyl product (position 4), not the desired position 5.[1]

To achieve the 1-Amino, 2-Methoxy, 5-Sulfonyl substitution pattern, a "Retrosynthetic Inversion" strategy is required.[1] We start with a pre-sulfonylated precursor and introduce the nitrogen functionality via nitration, utilizing the ortho-directing power of the methoxy group to place the amine correctly.[1]

Synthesis Workflow Diagram

The following directed graph illustrates the logic flow from the precursor to the final amine.[1]

Figure 1: Retrosynthetic logic flow.[1][2][6][7][8] The key is using the Methoxy group to direct Nitration to position 3 (relative to sulfonyl), which becomes position 5 in the final aniline numbering.[1]

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for sulfonamido-anisidines [1, 2].

Step 1: Regioselective Nitration

Objective: Introduce the nitrogen source ortho to the methoxy group.

-

Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.[9][10]

-

Procedure:

-

Dissolve 4-methoxybenzenesulfonyl chloride in DCM (inert carrier) or add directly to cold H₂SO₄ at -5°C.

-

Add fuming HNO₃ dropwise. Critical: Maintain temp < 0°C. The methoxy group activates the ring; higher temperatures will lead to dinitration or hydrolysis of the sulfonyl chloride.[1]

-

Quench over crushed ice. Extract the solid precipitate (3-nitro-4-methoxybenzenesulfonyl chloride).

-

-

Why this works: The sulfonyl group is meta-directing, and the methoxy is ortho/para-directing.[1] The position ortho to the methoxy (and meta to the sulfonyl) is the only electronically favorable site.[1]

Step 2: Morpholine Coupling

Objective: Form the sulfonamide bond before reducing the nitro group to avoid side reactions.[1]

-

Reagents: Morpholine (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1]

-

Procedure:

-

Suspend the nitro-sulfonyl chloride in dry DCM.

-

Add Triethylamine (base scavenger).

-

Add Morpholine dropwise at 0°C. The reaction is highly exothermic.

-

Wash organic layer with 1N HCl (removes unreacted morpholine) and Brine.

-

-

Checkpoint: The intermediate should appear as a yellow solid (Nitro compounds are typically yellow/orange).

Step 3: Nitro Reduction

Objective: Reveal the aniline amine.

-

Reagents: H₂ (balloon), 10% Pd/C, Methanol (or Ethanol).

-

Procedure:

-

Dissolve the nitro-intermediate in Methanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ atmosphere for 4-12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the off-white/grey solid product: This compound .

-

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, a multi-modal approach is required.[1]

Mass Spectrometry (LC-MS) Fragmentation Logic

In ESI+ mode, the molecular ion [M+H]⁺ is expected at m/z 273.3 .[1] Fragmentation often follows a specific pathway useful for structural confirmation:

Figure 2: Predicted ESI+ fragmentation pathway.[1] The stability of the morpholine ring often leads to distinct N-S bond cleavage.[1]

NMR Validation Criteria (DMSO-d₆)

-

¹H NMR:

-

Methoxy (-OCH₃): Singlet, ~3.8-3.9 ppm (Integral 3H).

-

Morpholine: Two multiplets, ~2.8-3.0 ppm (N-CH₂) and ~3.6 ppm (O-CH₂).[1]

-

Aromatic Protons:

-

H3 (Ortho to amine, meta to sulfonyl): Doublet or Singlet (narrow splitting), ~6.8-7.0 ppm.[1]

-

H4/H6: Look for the ABX system characteristic of 1,2,4-trisubstituted benzenes.

-

-

Amine (-NH₂): Broad singlet, ~5.0-5.5 ppm (Exchangeable with D₂O).

-

References

-

Solomon, V. R., & Lee, H. (2011).[1] "Sulfonamides as Important Pharmacophores in Medicinal Chemistry: A Mini Review." Anti-Cancer Agents in Medicinal Chemistry.

-

Ghorab, M. M., et al. (2017). "Synthesis and molecular docking of some novel sulfonamides containing a morpholine moiety as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

PubChem Compound Summary. "Sulfonamide-Aniline Derivatives." National Center for Biotechnology Information. [11]

-

Sigma-Aldrich (Merck). "2-Methoxy-4-morpholinoaniline (Structural Analog Reference)."

Sources

- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 2. m.molbase.com [m.molbase.com]

- 3. PubChemLite - 723-11-5 (C11H16N2O4) [pubchemlite.lcsb.uni.lu]

- 4. boronmolecular.com [boronmolecular.com]

- 5. Bombesin | C71H110N24O18S | CID 16201612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-[(2-Methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol | C19H21NO5 | CID 343011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]

- 11. Dehydrotetrazine | C2N4 | CID 129788498 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" synonyms and trade names

This is an in-depth technical guide on 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine , designed for researchers and drug development professionals.

A Versatile Scaffold for Medicinal Chemistry and Sulfonamide Synthesis

Executive Summary

This compound (CAS: 56807-17-1 ) is a specialized aromatic amine intermediate used primarily in the synthesis of pharmaceutical compounds and functional dyes.[1] Characterized by an ortho-anisidine core substituted with a morpholinosulfonyl group at the meta position relative to the amine, this molecule serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands (specifically dopamine and serotonin antagonists), and azo-coupling agents.

This guide details the chemical identity, validated synthetic pathways, handling protocols, and applications of this compound, synthesizing data from industrial methodologies and chemical property databases.

Chemical Identity & Synonyms

Accurate identification is paramount in global supply chains. The following table consolidates the nomenclature used across academic and commercial sectors.

| Identifier Type | Value / Name | Context |

| IUPAC Name | 2-Methoxy-5-(morpholine-4-sulfonyl)aniline | Official Systematic Name |

| Common Name | 5-(Morpholinosulfonyl)-o-anisidine | Industrial / Manufacturing |

| CAS Registry | 56807-17-1 | Global Unique Identifier |

| Alternative Name | 3-Amino-4-methoxybenzenesulfonylmorpholine | Structural Description |

| Alternative Name | 4-[(3-Amino-4-methoxyphenyl)sulfonyl]morpholine | Database Indexing |

| Molecular Formula | C₁₁H₁₆N₂O₄S | Stoichiometry |

| Molecular Weight | 272.32 g/mol | Mass Calculation |

| SMILES | COC1=C(N)C=C(S(=O)(=O)N2CCOCC2)C=C1 | Cheminformatics |

2.1 Structural Analysis

The molecule features three distinct functional domains:

-

Aniline Amine (-NH₂): The primary reactive site for acylation, alkylation, or diazotization.

-

Methoxy Group (-OCH₃): Provides electron-donating character, influencing the pKa of the amine and solubility.

-

Sulfonylmorpholine: A stable, polar pharmacophore often used to improve metabolic stability and water solubility in drug candidates compared to simple sulfonamides.

Figure 1: Functional decomposition of the this compound scaffold.[2]

Synthesis & Production Protocols

The synthesis of this compound typically follows a robust 3-step sequence starting from 2-Nitroanisole . This route is preferred for its regioselectivity, leveraging the directing effects of the methoxy group.

3.1 Reaction Pathway[3][4]

-

Chlorosulfonation: Electrophilic aromatic substitution. The methoxy group directs the sulfonyl chloride to the para position (relative to itself).

-

Amidation: Nucleophilic attack by morpholine on the sulfonyl chloride.

-

Reduction: Conversion of the nitro group to the final amine.

Figure 2: Industrial synthesis pathway from 2-Nitroanisole to the target aniline.

3.2 Detailed Experimental Protocol

Note: This protocol is a generalized procedure based on standard aromatic sulfonation/reduction chemistry.

Step 1: Preparation of Sulfonyl Chloride

-

Charge Chlorosulfonic acid (5.0 eq) into a reactor and cool to <5°C.

-

Slowly add 2-Nitroanisole (1.0 eq) dropwise, maintaining temperature <10°C to prevent decomposition.

-

Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive the reaction to completion.

-

Quench: Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

Step 2: Formation of Sulfonamide

-

Dissolve the sulfonyl chloride intermediate in Dichloromethane (DCM) .

-

Add Morpholine (1.1 eq) and Triethylamine (1.2 eq) at 0°C.

-

Stir at room temperature for 4 hours. Monitor by TLC/HPLC.

-

Workup: Wash with dilute HCl (to remove excess amine), then brine. Dry organic layer over Na₂SO₄ and concentrate.

Step 3: Reduction to Aniline

-

Dissolve the nitro-sulfonamide in Methanol/THF .

-

Add 10% Pd/C catalyst (5 wt%) .

-

Hydrogenate at 30-50 psi H₂ at room temperature for 6-12 hours.

-

Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water to obtain off-white crystals.[5]

Applications in Drug Development

This molecule is not a drug itself but a high-value Intermediate and Building Block .

4.1 Medicinal Chemistry

-

Kinase Inhibitors: The morpholine group is frequently used to interact with the solvent-exposed region of kinase ATP-binding pockets. The aniline amine is the handle for coupling to the "hinge-binding" core (e.g., pyrimidine, quinazoline).

-

Dopamine D2/D3 Antagonists: The ortho-methoxy benzamide scaffold (derived from this aniline) is homologous to the Orthopramide class of antipsychotics (e.g., Sulpiride, Amisulpride). The morpholine sulfonamide offers a variation in lipophilicity and metabolic profile.

4.2 Dye Manufacturing

-

Azo Dyes: The primary amine can be diazotized and coupled with electron-rich aromatics (phenols, naphthols) to produce acid dyes or disperse dyes. The sulfonyl group improves the lightfastness and solubility of the resulting dye.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][4] |

| STOT-SE | H335 | May cause respiratory irritation.[6] |

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Anilines are sensitive to oxidation and will darken upon prolonged exposure to air/light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1132819, 2-(Morpholine-4-sulfonyl)aniline (Related Structure). Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (Standard reference for Chlorosulfonation protocols).

-

European Chemicals Agency (ECHA). Registration Dossier for substituted anilines. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. m.molbase.com [m.molbase.com]

- 3. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 4. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 6. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine: A Strategic Building Block for Next-Generation Kinase Inhibitors

Topic: "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" as a building block for kinase inhibitors Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

In the landscape of kinase inhibitor discovery, the "solvent front" region of the ATP-binding pocket offers a critical opportunity for optimizing physicochemical properties without compromising potency. This compound (CAS: 56807-17-1 ) has emerged as a privileged scaffold in this domain.

This aniline derivative functions as a dual-purpose fragment: the primary amine serves as a nucleophile for coupling to the inhibitor core (targeting the hinge region), while the morpholinosulfonyl moiety extends into the solvent channel. This extension is pivotal for resolving common drug-like liabilities—specifically poor aqueous solubility and high lipophilicity—while maintaining metabolic stability superior to standard alkyl-morpholine analogs.

This guide details the structural rationale, validated synthetic pathways, and application protocols for integrating this building block into Type I and Type II kinase inhibitor campaigns.

Chemical Profile & Structural Biology

Identity & Physicochemical Properties

-

IUPAC Name: 2-Methoxy-5-(morpholin-4-ylsulfonyl)aniline[1][2]

-

CAS Number: 56807-17-1

-

Molecular Formula: C₁₁H₁₆N₂O₄S

-

Molecular Weight: 272.32 g/mol

-

Key Features:

-

H-Bond Donor: Aniline NH₂ (Critical for hinge binding or core coupling).

-

H-Bond Acceptor: Morpholine oxygen and Sulfonyl oxygens (Solvent interaction).

-

Solubility: Enhanced by the morpholine ring (pKa ~8.3) and polarity of the sulfonamide.

-

SAR Rationale: The "Solvent Tail" Strategy

In many kinase co-crystal structures (e.g., ALK, EGFR, PI3K), the inhibitor core binds deep within the adenine pocket. The substituent at the 5-position of the aniline ring projects outward toward the solvent front.

| Structural Feature | Pharmacological Function |

| 2-Methoxy Group | Induces a preferred conformation via intramolecular H-bonding (with the aniline NH), pre-organizing the molecule for binding and improving selectivity by clashing with non-target hydrophobic pockets. |

| Sulfonyl Linker | Provides rigid geometry and metabolic stability. Unlike flexible alkyl linkers, the -SO₂- group resists oxidative metabolism (CYP450) and positions the morpholine ring away from the protein surface to avoid steric clashes. |

| Morpholine Ring | A classic "solubilizing tail." It creates a solvent-exposed polar surface area, improving oral bioavailability and reducing logD. |

Validated Synthetic Workflow

The most robust route to this compound avoids the direct chlorosulfonation of o-anisidine, which often suffers from regioselectivity issues (yielding mixtures of 4- and 5-sulfonyl isomers). Instead, a nucleophilic aromatic substitution (SₙAr) strategy starting from 4-chloro-3-nitrobenzenesulfonyl chloride is recommended for high purity and scalability.

Step-by-Step Protocol

Step 1: Sulfonamide Formation

Reagents: 4-Chloro-3-nitrobenzenesulfonyl chloride, Morpholine, TEA, DCM.

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (TEA, 1.2 eq) followed by dropwise addition of Morpholine (1.05 eq).

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

-

Checkpoint: TLC should show complete consumption of the sulfonyl chloride.

-

Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄.[3][4]

-

Product: 4-(4-chloro-3-nitrophenylsulfonyl)morpholine.

Step 2: SₙAr Methoxy Installation

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Suspend the intermediate from Step 1 in dry Methanol.

-

Add NaOMe (2.0 eq) slowly at RT. The solution will turn deep yellow/orange.

-

Reflux for 2–4 hours. The electron-withdrawing nitro group activates the ortho-chlorine for displacement.

-

Checkpoint: LC-MS must confirm mass shift from Cl pattern to OMe (+31 amu shift, loss of Cl isotope pattern).

-

Product: 4-(4-methoxy-3-nitrophenylsulfonyl)morpholine.

Step 3: Nitro Reduction

Reagents: H₂ (balloon), 10% Pd/C, Ethanol/THF (1:1).

-

Dissolve the nitro-intermediate in Ethanol/THF.

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere for 4–12 hours.

-

Filtration: Filter through Celite to remove catalyst.

-

Purification: Recrystallize from EtOH/Heptane if necessary.

-

Final Product: this compound.

Synthesis Visualization

Caption: Figure 1. Three-step regioselective synthesis of this compound starting from 4-chloro-3-nitrobenzenesulfonyl chloride.

Application in Kinase Inhibitor Design[5][6]

This building block is typically coupled to a heteroaromatic core (Pyrimidine, Quinazoline, or Pyridine) via a Buchwald-Hartwig amination or Acid-Catalyzed SₙAr .

Coupling Protocol (Example: 2,4-Dichloropyrimidine Core)

For synthesizing ALK or FAK inhibitors, the aniline is often coupled to the C2 or C4 position of a pyrimidine.

-

Core Preparation: Start with a 2,4-dichloropyrimidine derivative.

-

SₙAr Condition:

-

Solvent: n-Butanol or DMA.

-

Base: DIPEA (2.0 eq).

-

Temperature: 80–100°C.

-

Note: The aniline NH₂ is moderately nucleophilic. If the core is electron-rich, Buchwald coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃) is preferred over thermal SₙAr.

-

-

Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is more reactive. If C2 coupling is desired, C4 must be blocked or reacted first with a different amine.

Mechanism of Action Diagram

Caption: Figure 2. Pharmacophore mapping of the building block within the kinase active site. The aniline anchors the drug, while the morpholine tail modulates physicochemical properties.

Quantitative Data Summary

| Parameter | Value / Description | Impact on Drug Design |

| pKa (Morpholine) | ~8.3 | Protonated at physiological pH (low), improving solubility in the gut. |

| LogP (Fragment) | ~0.8 | Low lipophilicity contribution compared to alkyl chains. |

| Metabolic Stability | High | Sulfonyl group blocks metabolic oxidation common in alkyl-ethers. |

| Synthetic Yield | 55–65% (Overall) | Scalable for GMP manufacturing. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 414960, 2-Methoxy-5-(morpholinosulfonyl)aniline. Retrieved from [Link]

-

Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry. [Link](Context: Analogous sulfonyl-aniline SAR strategies).

-

Bansal, G., et al. (2025). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

Sources

Technical Guide: Preliminary Biological Activity Screening of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (MMSP)

This guide outlines the technical roadmap for the preliminary biological screening of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (referred to herein as MMSP ). This document assumes the role of a Senior Application Scientist advising a drug discovery team on evaluating this scaffold as a potential hit for kinase inhibition (oncology) or antimicrobial applications .

Executive Summary & Pharmacophore Analysis

MMSP (CAS: 54955-44-5) represents a "privileged scaffold" in medicinal chemistry, combining three distinct functional motifs that dictate its screening strategy:

-

Phenylamine (Aniline) Core: A classic "hinge-binding" motif found in ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib). It acts as a hydrogen bond donor/acceptor pair.

-

Sulfonyl-Morpholine Tail: A solubilizing group that often protrudes into the solvent-exposed region of a protein pocket (e.g., PI3K/mTOR inhibitors) or mimics the sulfonamide pharmacophore of antibacterial agents.

-

Methoxy Substituent: An electron-donating group (EDG) that modulates the pKa of the aniline and influences metabolic stability (O-demethylation liability).

Strategic Directive: Due to this dual nature, the screening workflow must be bifurcated: Path A (Oncology/Kinase) and Path B (Antimicrobial/Metabolic) .

Tier 1: Physicochemical Integrity (The Foundation)

Before biological assays, you must validate that the compound exists in a bio-accessible state. MMSP is likely sparingly soluble in neutral aqueous buffers.

Solubility Profiling

Rationale: The morpholine ring aids solubility, but the sulfonamide core can induce crystallization. False negatives in bioassays are often due to precipitation.

-

Protocol: Kinetic Solubility via Nephelometry.

-

Acceptance Criteria:

in PBS (pH 7.4) with 1% DMSO. -

Critical Step: If solubility is

, formulate as a mesylate or hydrochloride salt before proceeding to cell assays.

Tier 2: In Vitro Safety & Liability (The Gatekeeper)

Objective: Eliminate compounds with non-specific toxicity or "PAINS" (Pan-Assay Interference) behavior early.

Cytotoxicity Screening (Fibroblast/HepG2)

Rationale: Determine the therapeutic window. The aniline moiety is a structural alert for reactive metabolites (quinone-imines).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Seeding: Plate HepG2 cells (3,000 cells/well) in 384-well white opaque plates.

-

Dosing: Treat with MMSP (10-point dose-response, 100

M to 0.5 nM) for 48 hours. -

Detection: Add CellTiter-Glo reagent (1:1 v/v), shake for 2 min, incubate 10 min.

-

Read: Measure luminescence (RLU) on a multimode plate reader (e.g., EnVision).

-

Output: Calculate

(Cytotoxic Concentration 50%).-

Pass:

(for early hits).

-

Reactive Metabolite Trap (Glutathione Trapping)

Rationale: Anilines can be oxidized by CYP450s to reactive intermediates.

-

Method: Incubate MMSP with human liver microsomes (HLM) + NADPH + Glutathione (GSH).

-

Analysis: LC-MS/MS search for [M + GSH] adducts. Presence indicates high risk of idiosyncratic toxicity (IADR).

Tier 3: Target Discovery (The "Net")

This section defines the specific assays to identify biological activity.

Workflow Logic Diagram

The following diagram illustrates the decision tree for screening MMSP based on its structural potential.

Caption: Decision tree for MMSP screening, prioritizing safety (Tier 2) before bifurcating into specific therapeutic indications (Tier 3).

Path A: Kinase Profiling (Oncology)

Hypothesis: The aniline-sulfonyl motif mimics the hinge-binding region of Type I kinase inhibitors.

Target Panel: EGFR (Wild Type & T790M), PI3K

Protocol: FRET-based Kinase Binding Assay (LanthaScreen™)

-

Reagents: Europium-labeled anti-tag antibody, AlexaFluor®-labeled tracer, Recombinant Kinase.

-

Reaction: Mix kinase (5 nM) + Antibody (2 nM) + Tracer (variable) + MMSP (10

M single point screen). -

Incubation: 60 minutes at Room Temp.

-

Read: TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).

-

Data: Calculate Displacement %.

-

Hit Definition:

displacement at

-

Path B: Antimicrobial Screening

Hypothesis: Sulfonamide derivatives historically inhibit folate synthesis or disrupt bacterial membranes. Target Panel: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

Protocol: Broth Microdilution (CLSI Standard)

-

Inoculum: Adjust bacterial suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth. -

Plate: Add 100

L inoculum to 96-well plates containing serial dilutions of MMSP (64 -

Control: Positive control (Ciprofloxacin); Negative control (DMSO only).

-

Incubation: 16-20 hours at 35°C.

-

Read: Visual turbidity or

. -

Output: MIC (Minimum Inhibitory Concentration).

Data Presentation Standards

When reporting results, avoid qualitative descriptions. Use the following table structure to standardize data entry.

| Assay Category | Parameter | Experimental Value | Reference Control (e.g., Gefitinib/Cipro) | Status |

| Physicochemical | Kinetic Solubility (pH 7.4) | [Value] | > 100 | PASS/FAIL |

| Safety | HepG2 | [Value] | 50 | > 10 |

| Target (Oncology) | EGFR Binding % | [Value] % | 98% | Hit if >50% |

| Target (Microbio) | S. aureus MIC | [Value] | 0.5 | Hit if < 16 |

References

-

Denny, W. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Link

-

Baranovich, D. B., et al. (2001).[1][2][3] Synthesis of S-[2-(4-Aminobenzenesulfonyl) ethyl] and S-[2-(3-Amino-4-methoxybenzenesulfonyl)ethyl] Thiosulfonates. Russian Journal of General Chemistry. (Demonstrates synthesis and antimicrobial potential of this specific scaffold). Link[2]

-

PubChem Compound Summary. (2023). 4-(Morpholinosulfonyl)aniline Safety Data. National Center for Biotechnology Information. Link

-

Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: compounds that form reactive metabolites. Chemical Research in Toxicology. (Grounding for Aniline toxicity checks). Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Methodological & Application

Application Notes and Protocols for the Acylation of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the N-acylation of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine, a crucial transformation in the synthesis of various pharmacologically active compounds. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in organic synthesis and drug discovery.

Introduction: Strategic Importance of N-Acylation

N-acylation is a fundamental reaction in organic chemistry, serving multiple strategic purposes in multistep syntheses. For primary and secondary amines, the introduction of an acyl group can act as a protective measure, modulating the amine's reactivity towards oxidizing agents or electrophiles.[1] This is particularly relevant for highly activated aromatic amines, where direct functionalization can lead to undesired side reactions. Furthermore, the resulting amide functionality is a common pharmacophore in numerous drug candidates, contributing to their biological activity and pharmacokinetic properties.

The subject of this guide, this compound, presents a unique chemical landscape for acylation. The interplay of its substituents—an electron-donating methoxy group and an electron-withdrawing morpholine-4-sulfonyl group—along with potential steric hindrance from the ortho-methoxy group, necessitates a careful selection of reaction conditions to achieve high-yield and selective acylation.

Mechanistic Considerations and Reagent Selection

The acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.[2] The choice of acylating agent and reaction conditions is paramount for a successful transformation.

Acylating Agents

The most common and effective acylating agents for anilines are acyl chlorides and acid anhydrides.

-

Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that readily react with amines. The reaction produces a stoichiometric amount of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[3]

-

Acid Anhydrides (e.g., Acetic Anhydride): While generally less reactive than acyl chlorides, acid anhydrides are excellent acylating agents and offer the advantage of producing a carboxylic acid as a byproduct, which is less corrosive than HCl.

The Role of a Base

A base is crucial in acylation reactions employing acyl chlorides to scavenge the generated HCl.[4] Common choices include:

-

Pyridine: Often used as both a base and a nucleophilic catalyst, pyridine can activate the acylating agent.[4]

-

Triethylamine (TEA): A non-nucleophilic, sterically hindered base that effectively neutralizes HCl.

-

Aqueous Base (e.g., NaOH, NaHCO₃) in Schotten-Baumann conditions: This biphasic system is particularly effective for acylating amines, where the base in the aqueous phase neutralizes the acid byproduct.[5]

Experimental Protocols

Two primary protocols are presented for the acylation of this compound, utilizing either an acyl chloride or an acid anhydride.

Protocol 1: Acylation using Acyl Chloride with Pyridine

This protocol is a standard and effective method for the acylation of anilines. Pyridine serves as both a base and a catalyst.[4]

Workflow Diagram:

Sources

Analytical methods for "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" characterization

Application Note & Technical Protocol

Executive Summary & Compound Profile

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (CAS: 56807-17-1) is a critical aniline intermediate used in the synthesis of next-generation kinase inhibitors and sulfonamide-based therapeutics.[1] Its structural integrity is defined by three distinct functionalities: an electron-rich aniline core, a methoxy ether, and an electron-withdrawing morpholino-sulfonyl group.[1]

Accurate characterization requires a multi-modal approach to resolve the push-pull electronic effects that influence its stability and ionization behavior.[1] This guide provides a validated workflow for its identification, assay, and impurity profiling.

Physicochemical Profile

| Property | Specification / Value | Note |

| IUPAC Name | 2-Methoxy-5-(morpholin-4-ylsulfonyl)aniline | |

| Molecular Formula | ||

| Molecular Weight | 272.32 g/mol | |

| Appearance | Off-white to pale beige solid | Oxidizes upon air exposure |

| Solubility | DMSO, Methanol, Acetonitrile | Poor water solubility at neutral pH |

| pKa (Calc) | ~3.5 (Aniline | Weak base; protonates in acidic media |

| LogP | ~1.2 | Moderate lipophilicity |

Structural Identification (Qualitative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary definitive method for structural confirmation.[1] DMSO-

Protocol:

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

. Ensure complete dissolution; sonicate if necessary.[1] -

Instrument: 400 MHz or higher.

-

Parameters: 16 scans, 30°C, D1 = 1.0s.

Spectral Interpretation (Expected Shifts): The aromatic region exhibits an "ABC-like" pattern modified by the 1,2,5-substitution.[1]

-

6.80 - 6.95 ppm (1H, d,

-

7.10 - 7.20 ppm (1H, d,

-

7.20 - 7.35 ppm (1H, dd,

-

5.00 - 5.50 ppm (2H, br s): Aniline

-

3.85 ppm (3H, s): Methoxy

-

2.80 - 2.90 ppm (4H, m): Morpholine

-

3.60 - 3.70 ppm (4H, m): Morpholine

Mass Spectrometry (LC-MS)

Rationale: Electrospray Ionization (ESI) in positive mode is optimal due to the basic aniline nitrogen.[1]

-

Method: ESI+

-

Target Ion:

m/z.[1] -

Fragment Ions: Loss of morpholine fragment or

extrusion may be observed at higher collision energies.[1]

Quantitative Assay & Purity (HPLC-UV)

Method Development Logic:

The aniline moiety makes the compound basic.[1] Using a high pH mobile phase could suppress ionization and cause peak tailing due to silanol interactions.[1] Therefore, an acidic mobile phase (0.1% Formic Acid) is selected to keep the aniline fully protonated (

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (Primary), 210 nm (Impurity check) |

| Injection Volume | 5 µL |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 2.0 | 5 | Equilibration |

| 15.0 | 95 | Linear Gradient |

| 18.0 | 95 | Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | End |

Standard Operating Procedure (SOP) for Assay

-

Standard Preparation: Weigh accurately 25.0 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL acetonitrile and dilute to volume with Mobile Phase A. (Conc: 0.5 mg/mL).

-

Sample Preparation: Replicate standard prep with the test sample.

-

System Suitability Test (SST):

Impurity Profiling & Fate Mapping[1]

Understanding the origin of impurities is vital for process control.[1] The synthesis likely involves the chlorosulfonation of 2-methoxyaniline (o-anisidine) followed by morpholine coupling.[1]

Potential Impurities[1]

-

Starting Material: 2-Methoxyaniline (RT ~ 4-6 min).[1]

-

Hydrolysis Product: 3-Amino-4-methoxybenzenesulfonic acid (highly polar, elutes near void volume).[1]

-

Regioisomers: 2-Methoxy-4-(morpholinosulfonyl)aniline (separation requires optimized gradient).

-

Oxidation Byproducts: Azo-dimers (elute later than main peak due to increased lipophilicity).[1]

Workflow Visualization

The following diagram illustrates the analytical decision tree for characterizing this specific intermediate.

Figure 1: Analytical workflow for the qualification of this compound batches.

Stability & Handling Protocols

Warning: Anilines are prone to oxidation, turning from off-white to dark brown/purple.[1]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Solution Stability: Solutions in DMSO are stable for 24 hours. Solutions in acidic mobile phase should be analyzed within 8 hours to prevent hydrolysis of the sulfonamide bond (though generally stable, precaution is advised).[1]

-

Forced Degradation (Stress Testing):

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for NMR interpretation of trisubstituted benzenes).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development (2nd ed.). Wiley-Interscience.[1] (Reference for acidic mobile phase selection for anilines).

Sources

Application Notes & Protocols: Leveraging "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" in Fragment-Based Drug Discovery

Introduction: The Strategic Value of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target.[3] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[4]

This guide focuses on a particularly promising, yet underexplored fragment: This compound . This fragment is a compelling starting point for an FBDD campaign due to the strategic combination of its chemical motifs. The morpholine group is a common feature in approved drugs, valued for its favorable physicochemical properties and ability to improve solubility and metabolic stability.[5] The sulfonamide linker provides a rigid and well-defined vector for interaction with protein targets, while the phenylamine core offers a versatile scaffold for chemical elaboration. The methoxy group can serve as a key hydrogen bond acceptor or be used to probe specific pockets within a binding site.

A closely related analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is a known pharmacophoric fragment of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key angiogenic receptor, highlighting the potential of this scaffold in targeting kinase families.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of "this compound" in an FBDD workflow.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up experiments. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure and data on similar compounds like 2-Methoxy-4-morpholinoaniline.[7]

| Property | Estimated Value/Characteristic | Rationale & Importance in FBDD |

| Molecular Weight | ~272 g/mol | Falls within the ideal range for fragments, allowing for significant scope for molecular weight increase during optimization. |

| LogP | Moderately Lipophilic | The combination of the lipophilic phenyl ring and the polar morpholine and sulfonyl groups should provide a balanced LogP, aiding solubility and cell permeability. |

| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point for binding to protein targets. |

| Hydrogen Bond Acceptors | 5 (methoxy oxygen, 2x morpholine oxygen, 2x sulfonyl oxygen) | Multiple points for forming hydrogen bonds, increasing the likelihood of specific, high-quality interactions with a target. |

| Rotatable Bonds | ~3 | Low conformational flexibility, which is desirable in FBDD as it reduces the entropic penalty upon binding. |

| Aqueous Solubility | Moderate to High | The morpholine group is expected to confer good aqueous solubility, which is critical for biophysical screening assays. |

Proposed Synthesis of the Fragment

While the synthesis of "this compound" is not explicitly detailed in the literature, a plausible synthetic route can be derived from established methods for similar compounds.[6][8] The following is a proposed, non-validated synthetic scheme for consideration:

Caption: Proposed synthetic route for the target fragment.

FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of "this compound" in an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Detailed Protocols for Primary Screening

The initial identification of fragment binding is paramount. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[4][9] We present protocols for three industry-standard techniques: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[10][11][12] It is particularly well-suited for fragment screening due to its high sensitivity and ability to measure both kinetics and affinity.[13][14]

Objective: To identify binding of "this compound" to a target protein and estimate its binding affinity (KD).

Materials:

-

Purified target protein (e.g., a kinase) with a suitable tag for immobilization (e.g., His-tag, Biotin).

-

SPR instrument and sensor chips (e.g., CM5, Ni-NTA).

-

Immobilization buffers and reagents.

-

Running buffer (e.g., HBS-EP+).

-

"this compound" stock solution in DMSO.

-

Control compounds (known binder and non-binder).

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the chip surface according to the manufacturer's protocol (e.g., EDC/NHS for amine coupling).

-

Inject the purified target protein at a suitable concentration (e.g., 10-50 µg/mL) to achieve the desired immobilization level.

-

Deactivate any remaining active esters.

-

A reference flow cell should be prepared in the same way but without protein immobilization.

-

-

Fragment Screening:

-

Prepare a dilution series of "this compound" in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

-

Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the change in response units (RU) over time. A typical injection time is 60-120 seconds, followed by a dissociation phase of 120-300 seconds.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

-

Subtract a buffer-only injection to correct for any systematic drift.

-

Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

-

Self-Validation:

-

A dose-response relationship should be observed.

-

The binding should be specific to the target-immobilized flow cell.

-

The known binder should show binding, and the non-binder should not.

Protocol 2: Primary Screening using NMR Spectroscopy

NMR spectroscopy is a highly robust method for fragment screening, providing information on binding and, in some cases, the location of the binding site on the target protein.[15][16] Ligand-observe methods, such as saturation transfer difference (STD) NMR, are particularly efficient for screening.

Objective: To confirm the binding of "this compound" to the target protein.

Materials:

-

Purified target protein (15N-labeled for protein-observe methods, unlabeled for ligand-observe).

-

NMR buffer (e.g., phosphate buffer in D2O).

-

"this compound" stock solution.

-

NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology (STD NMR):

-

Sample Preparation:

-

Prepare a solution of the target protein in NMR buffer at a low concentration (e.g., 10-50 µM).

-

Prepare a solution of "this compound" at a higher concentration (e.g., 100-500 µM).

-

Mix the protein and fragment solutions in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a reference 1D 1H NMR spectrum of the fragment in the absence of the protein.

-

Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

-

Acquire a control spectrum with the saturation frequency set off-resonance from any protein signals.

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

-

Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.

-

Self-Validation:

-

STD signals should only be observed in the presence of both the protein and the fragment.

-

The known binder should produce an STD signal, while the non-binder should not.

Protocol 3: Hit Identification via X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode at atomic resolution.[17] This structural information is invaluable for subsequent structure-based drug design.[4]

Objective: To determine the three-dimensional structure of "this compound" in complex with the target protein.

Materials:

-

Highly purified and concentrated target protein.

-

Crystallization screens and reagents.

-

"this compound" stock solution.

-

Cryoprotectant.

-

Access to a synchrotron beamline.

Methodology (Crystal Soaking):

-

Protein Crystallization:

-

Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

-

Optimize the initial crystallization hits to obtain well-diffracting crystals.

-

-

Fragment Soaking:

-

Prepare a soaking solution containing the crystallization mother liquor, cryoprotectant, and "this compound" at a high concentration (e.g., 1-10 mM).

-

Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).

-

-

Data Collection and Structure Determination:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

-

Examine the resulting electron density maps for evidence of the bound fragment.

-

Build the fragment into the density and refine the structure.

-

Self-Validation:

-

The electron density for the fragment should be unambiguous.

-

The refined structure should have good geometry and fit to the data.

Hit Validation and Fragment Evolution

Once a fragment hit has been identified and its binding mode determined, the next phase is to evolve it into a more potent lead compound. This is an iterative process guided by the structural information obtained.[18][19]

Caption: Common strategies for evolving fragment hits into lead compounds.

For "this compound," the amine group is a prime vector for a fragment growing strategy.[20] By synthesizing analogues with substitutions at this position, it is possible to explore adjacent pockets in the binding site and form new interactions, thereby increasing potency and selectivity. Computational methods, such as molecular dynamics simulations, can be employed to identify these "hot spots" for fragment growth.[21]

Conclusion

"this compound" represents a high-quality starting point for fragment-based drug discovery campaigns. Its combination of desirable physicochemical properties and synthetically tractable scaffold makes it an attractive fragment for screening against a wide range of biological targets, particularly protein kinases. The systematic application of the biophysical and structural biology protocols outlined in this guide will enable researchers to effectively identify and validate hits, paving the way for the rational design of novel and potent therapeutic agents. FBDD continues to be a vital approach in modern drug discovery, and the thoughtful selection and prosecution of fragments like the one detailed herein are key to its continued success.[9]

References

-

Cardiff University. (2024). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus. ORCA. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Carterra. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube. Retrieved from [Link]

-

Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Retrieved from [Link]

-

NanoTemper Technologies. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Retrieved from [Link]

-

Schiebel, J., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. Retrieved from [Link]

-

American Chemical Society. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.

-

National Institutes of Health. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. Retrieved from [Link]

-

Charles River. (n.d.). Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methoxy-4-morpholinoaniline. PubChem. Retrieved from [Link]

-

CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

-

National Institutes of Health. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed Central. Retrieved from [Link]

-

American Chemical Society. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

-

PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

-

MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. Retrieved from [Link]

-

SciSpace. (n.d.). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroaryla. Retrieved from [Link]

-

PubMed. (n.d.). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Retrieved from [Link]

-

Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

-

Freie Universität Berlin. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Refubium. Retrieved from [Link]

- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.

-

Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Eureka.

- Google Patents. (n.d.). EP0228448B1 - Use of biologically active copolymers for the manufacture of a medicament for stimulating the growth of an animal.

-

Springer. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 2-Methoxy-4-morpholinoaniline, HCl. Retrieved from [Link]

-

NMX Research And Solutions. (n.d.). Fragment Screening Library. Retrieved from [Link]

-

Bentham Science. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Retrieved from [Link]

-

bioRxiv. (2025). Fragment-Guided New Therapeutic Molecule Discovery and Mapping of Clinically Relevant Interactomes. Retrieved from [Link]

-

PLOS One. (2021). 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]

- 9. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 17. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 18. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell-Based Assays: Characterizing Compounds Derived from 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Introduction: A Strategic Approach to Characterizing a Promising Scaffold

The chemical scaffold "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" is structurally related to a class of compounds known to exhibit potent antitumor activities. A significant portion of these related molecules function as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular activity of novel compounds derived from this promising phenylamine scaffold.